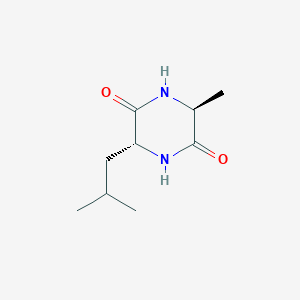(3S,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione
CAS No.: 5845-60-3
Cat. No.: VC8417350
Molecular Formula: C9H16N2O2
Molecular Weight: 184.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5845-60-3 |
|---|---|
| Molecular Formula | C9H16N2O2 |
| Molecular Weight | 184.24 g/mol |
| IUPAC Name | (3S,6R)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione |
| Standard InChI | InChI=1S/C9H16N2O2/c1-5(2)4-7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)/t6-,7+/m0/s1 |
| Standard InChI Key | DBJPZCJQDRPOME-NKWVEPMBSA-N |
| Isomeric SMILES | C[C@H]1C(=O)N[C@@H](C(=O)N1)CC(C)C |
| SMILES | CC1C(=O)NC(C(=O)N1)CC(C)C |
| Canonical SMILES | CC1C(=O)NC(C(=O)N1)CC(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(3S,6R)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione belongs to the diketopiperazine (DKP) class, characterized by a six-membered piperazine ring with two ketone groups at positions 2 and 5. The stereochemistry at C3 (S-configuration) and C6 (R-configuration) is critical for its three-dimensional conformation, influencing interactions with biological targets . The isobutyl side chain at C6 introduces hydrophobicity, while the methyl group at C3 contributes to steric effects.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 184 Da | |
| LogP | 0.18 | |
| Hydrogen bond donors | 2 | |
| Hydrogen bond acceptors | 2 | |
| Rotatable bonds | 2 |
Synthesis and Natural Occurrence
Biosynthetic Isolation
The compound was first isolated from the deep-sea-derived actinobacterium Streptomyces sp. SCSIO 04496 using chromatographic techniques, including HPLC and NMR-guided fractionation . Natural DKPs often arise from non-ribosomal peptide synthetase (NRPS) pathways, though the exact biosynthetic route for this derivative remains uncharacterized.
Analytical Characterization
Spectroscopic Identification
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume